(Z)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(3-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]prop-2-enamide
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Overview
Description
(Z)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(3-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]prop-2-enamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a diverse array of functional groups, including a cyano group, a furan ring, a pyrazole ring, and a sulfonyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(3-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the condensation of a hydrazine derivative with a 1,3-diketone.
Introduction of the sulfonyl group: The pyrazole intermediate can be reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Formation of the furan ring: This can be synthesized via a cyclization reaction involving a suitable precursor.
Coupling reactions: The furan and pyrazole intermediates can be coupled using a cross-coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the cyano group: This can be achieved through a nucleophilic substitution reaction using a cyanide source.
Final coupling and isomerization: The final step involves coupling the intermediates and ensuring the (Z)-configuration through isomerization techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Optimization of reaction conditions: Temperature, solvent, and catalyst selection to maximize yield.
Purification techniques: Use of chromatography, recrystallization, or distillation to purify the final product.
Scalability: Ensuring the process is scalable for large-scale production while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(3-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]prop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form new ring structures.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Acid or base catalysts to promote ring closure.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of primary amines.
Substitution: Formation of sulfonamide derivatives.
Cyclization: Formation of new heterocyclic compounds.
Scientific Research Applications
(Z)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(3-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]prop-2-enamide: has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: Investigation of its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.
Materials Science: Use in the development of new materials with unique electronic or optical properties.
Biology: Study of its interactions with biomolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(3-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]prop-2-enamide involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cell surface receptors and modulating their signaling pathways.
DNA intercalation: Inserting between DNA base pairs and affecting DNA replication and transcription.
Comparison with Similar Compounds
(Z)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(3-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]prop-2-enamide: can be compared with similar compounds such as:
(E)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(3-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]prop-2-enamide: The (E)-isomer with different spatial arrangement.
2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(3-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]prop-2-enamide: Without the (Z)-configuration.
Other pyrazole derivatives: Compounds with similar pyrazole and sulfonyl groups but different substituents.
The uniqueness of This compound lies in its specific configuration and combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C29H27N5O4S |
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Molecular Weight |
541.6 g/mol |
IUPAC Name |
(Z)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(3-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]prop-2-enamide |
InChI |
InChI=1S/C29H27N5O4S/c30-19-23(29(35)31-20-26-12-8-16-38-26)17-24-21-34(25-10-3-1-4-11-25)32-28(24)22-9-7-13-27(18-22)39(36,37)33-14-5-2-6-15-33/h1,3-4,7-13,16-18,21H,2,5-6,14-15,20H2,(H,31,35)/b23-17- |
InChI Key |
DUNOXSNEZZDWPJ-QJOMJCCJSA-N |
Isomeric SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN(C=C3/C=C(/C#N)\C(=O)NCC4=CC=CO4)C5=CC=CC=C5 |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN(C=C3C=C(C#N)C(=O)NCC4=CC=CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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